molecular formula C7H8N2O2 B3057128 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 769-09-5

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3057128
CAS No.: 769-09-5
M. Wt: 152.15 g/mol
InChI Key: YKUZYUUESIPGMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . This process affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is characterized by a pyridine ring with a carbonyl group at the 2-position and a carboxamide group at the 3-position . The molecular weight of this compound is 153.14 .


Chemical Reactions Analysis

The compound 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .

Scientific Research Applications

Stereochemistry and Pharmacology

The stereochemistry of derivatives like phenylpiracetam, which shares a similar structural framework with 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, has been explored for its potential in improving pharmacological profiles. These investigations demonstrate how the configuration of stereocenters in such molecules can significantly impact their biological properties, including their effectiveness in facilitating memory processes and attenuating cognitive function impairments (Veinberg et al., 2015).

Synthesis and Applications in Organic Chemistry

Research on 1,4-dihydropyridines, which are closely related to this compound, highlights their significance in synthetic organic chemistry and their widespread use in drug development due to their biological applications. These compounds serve as a main skeleton in various drugs and as starting materials in synthetic organic chemistry, underscoring their utility in the creation of bioactive compounds (Sohal, 2021).

Material Science and Polymer Research

The study of aliphatic polyamides and their auto-oxidation provides insights into the oxidation kinetics of polyamides and model compounds, including derivatives of this compound. This research is crucial for understanding the stability and degradation processes of polyamides, which are essential for their applications in various industries (Richaud et al., 2013).

Biomedical Applications

Explorations into the therapeutic worth of 1,3,4-oxadiazole tailored compounds, which can be synthesized from precursors like this compound, reveal their potential in treating a wide range of ailments. These studies show the versatility of such compounds in medicinal chemistry, highlighting their applications across anticancer, antifungal, antibacterial, and other therapeutic areas (Verma et al., 2019).

Properties

IUPAC Name

1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-4-2-3-5(6(8)10)7(9)11/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUZYUUESIPGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509988
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-09-5
Record name N-Methyl-2-pyridone-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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